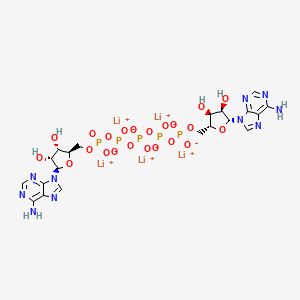
L-Weinsäure-Dibenzylester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Koordination von Metallionen und Synthese von Komplexen
L-Weinsäure-Dibenzylester-Derivate haben eine signifikante Tendenz gezeigt, Komplexe mit Metallionen wie Fe(III), Ni(II) und Cu(II) zu bilden. Die Fähigkeit, stabile Komplexe zu bilden, ist entscheidend für Anwendungen in der organometallischen Chemie und Katalyse. Diese Komplexe können mit Techniken wie UV-Vis- und IR-Spektroskopie detektiert und analysiert werden .
Antibakterielle Aktivität
Derivate der L-Weinsäure, einschließlich des Dibenzylesters, wurden auf ihre antimikrobiellen Eigenschaften hin untersucht. Sie haben eine bemerkenswerte Aktivität gegen Mikroorganismen wie Escherichia coli, Pseudomonas aeruginosa, Yersinia pseudotuberculosis, Enterococcus faecalis, Staphylococcus aureus und Candida albicans gezeigt. Dies eröffnet potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe .
Chirale Trennungen in der Chromatographie
Die Derivate der Verbindung werden in chromatographischen Methoden wie HPLC, GC und TLC zur Trennung von Enantiomeren verwendet. Dies ist besonders wichtig in der pharmazeutischen Industrie, wo die Trennung von chiralen Arzneimitteln aufgrund der unterschiedlichen Bioaktivitäten einzelner Enantiomere notwendig ist .
Organische asymmetrische Katalyse
This compound kann als Ligand zur Synthese chiraler Übergangsmetallkomplexe verwendet werden. Diese Komplexe haben potenziellen Nutzen in der organischen asymmetrischen Katalyse, die ein Schlüsselprozess bei der Herstellung enantiomerenreiner Arzneimittel ist .
Synthese chiraler Salze
Die Verbindung wird als chirales Trennmittel zur Auflösung racemischer Gemische verwendet. Sie trägt zur Herstellung chiraler Salze bei, die für die Synthese optisch aktiver Verbindungen unerlässlich sind, die in verschiedenen wissenschaftlichen Anwendungen verwendet werden .
Zwischenprodukt für die organische Synthese
Dibenzyl-L-Tartrat dient als Zwischenprodukt in der organischen chemischen Synthese. Seine Rolle als Zwischenprodukt ist entscheidend für die Herstellung einer breiten Palette organischer Verbindungen, die Anwendungen in der Materialwissenschaft, Arzneimittelentwicklung und mehr haben können .
Entwicklung von Nukleosidanaloga
Die Derivate der Verbindung werden zur Synthese neuartiger komplexer Nukleoside verwendet. Diese Nukleoside können auf ihre antimikrobielle Aktivität untersucht werden und einen Weg für die Entwicklung neuer Klassen von antiviralen und anticancerogenen Medikamenten eröffnen .
Agrochemische Anwendungen
L-Weinsäure-Derivate, einschließlich des Dibenzylesters, werden als Agrochemikalien verwendet. Sie spielen eine Rolle bei der Synthese von Verbindungen, die als Pestizide oder Herbizide wirken können und zur landwirtschaftlichen Industrie beitragen .
Safety and Hazards
Wirkmechanismus
Target of Action
L-Tartaric Acid Dibenzyl Ester, also known as Dibenzyl L-Tartrate or (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, is primarily used as a chiral resolving agent . It interacts with racemic compounds, helping to separate them into their individual enantiomers . The primary targets of L-Tartaric Acid Dibenzyl Ester are therefore these racemic compounds.
Mode of Action
The interaction of L-Tartaric Acid Dibenzyl Ester with its targets involves the formation of diastereomeric complexes . These complexes have different physical and chemical properties, allowing for the separation of the individual enantiomers . This interaction and the resulting changes are crucial for the role of L-Tartaric Acid Dibenzyl Ester in chiral resolution .
Biochemical Pathways
L-Tartaric Acid Dibenzyl Ester is involved in the biochemical pathway of chiral resolution . It affects the pathway by interacting with racemic compounds and forming diastereomeric complexes . The downstream effects include the separation of these complexes into individual enantiomers .
Pharmacokinetics
As a chiral resolving agent, its bioavailability would be determined by its ability to interact with racemic compounds and form diastereomeric complexes .
Result of Action
The molecular and cellular effects of L-Tartaric Acid Dibenzyl Ester’s action primarily involve the separation of racemic compounds into their individual enantiomers . This is achieved through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties .
Action Environment
The action, efficacy, and stability of L-Tartaric Acid Dibenzyl Ester can be influenced by various environmental factors. For instance, the solvent used in the reaction can affect the efficiency of chiral resolution . Additionally, factors such as temperature and pH may also impact the stability and efficacy of L-Tartaric Acid Dibenzyl Ester .
Biochemische Analyse
Biochemical Properties
It is known that tartaric acid derivatives, such as Dibenzoyl-L-tartaric acid, can act as chiral resolving agents for the resolution of racemic compounds . They can also be used as ligands to synthesize chiral transition metal complexes, which have potential utility in organic asymmetric catalysis .
Molecular Mechanism
The molecular mechanism of action of L-Tartaric Acid Dibenzyl Ester is not well-studied. It is known that tartaric acid derivatives can interact with various biomolecules. For instance, Dibenzoyl-L-tartaric acid can form complexes with metal ions, which can be used in organic asymmetric catalysis .
Metabolic Pathways
Tartaric acid and its derivatives are known to be involved in several metabolic pathways . For instance, tartaric acid can be converted to oxaloglycolate, which can then undergo a reductive decarboxylation to form glyceric acid .
Eigenschaften
IUPAC Name |
dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIPSGLXMCAOF-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427315 | |
| Record name | L-Tartaric Acid Dibenzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-56-5, 622-00-4 | |
| Record name | rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tartaric Acid Dibenzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Dibenzyl L-Tartrate?
A1: Dibenzyl L-Tartrate can be synthesized using boric acid as a catalyst in the esterification reaction between tartaric acid and benzyl alcohol. [] This method proves to be efficient and allows for the reuse of the boric acid catalyst.
Q2: What is the role of Dibenzyl L-Tartrate in polymer synthesis?
A2: Dibenzyl L-Tartrate serves as a valuable monomer in synthesizing polyesters and polyurethanes. [] It reacts with various acyl chlorides (like succinyl chloride, adipoly chloride, and telephthaloyl chloride) to form polyesters. Similarly, it reacts with diisocyanates (like hexamethylene diisocyanate, toluene 2,4-diisocyanate, and methylene-bis(4-phenyl isocyanate)) to yield polyurethanes.
Q3: Can Dibenzyl L-Tartrate be used in the synthesis of complex natural products?
A4: Yes, Dibenzyl L-Tartrate plays a crucial role in synthesizing (−)-chicoric acid, a natural product found in Echinacea with immunostimulatory and HIV-1 integrase inhibitory properties. [] In this synthesis, Dibenzyl L-Tartrate reacts with a caffeic acid derivative, ultimately leading to the formation of (−)-chicoric acid after a series of reactions.
Q4: Are there any computational studies exploring Dibenzyl L-Tartrate derivatives?
A5: Research using molecular topology has investigated Dibenzyl L-Tartrate derivatives as potential therapeutic agents for ulcerative colitis. [, ] This approach involves analyzing the structural characteristics of molecules to predict their biological activities. These studies highlight the potential of Dibenzyl L-Tartrate derivatives in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















